Dihydronarwedine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydronarwedine is an alkaloid that is found in plants of the genus Stephania. It has been extensively studied for its potential therapeutic properties. In recent years, there has been a growing interest in dihydronarwedine due to its diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

科学的研究の応用

Antineoplastic Properties : Dihydronarwedine, synthesized from narciclasine, has been identified as a strong inhibitor of cancer cell growth. This synthesis offers significant antineoplastic leads, particularly in its ability to hinder the proliferation of various cancer cell lines, including acute myeloid leukemia (AML) (Pettit et al., 2009).

Selective Cytotoxicity : Studies have shown that dihydronitidine, a compound closely related to Dihydronarwedine, exhibits selective cytotoxicity towards certain cancer cells. For example, it was found to be specifically toxic to human lung adenocarcinoma cells through the induction of apoptosis (Iwasaki et al., 2006).

Synthetic Approaches : The first enantioselective total synthesis of (-)-trans-Dihydronarciclasine has been achieved, starting from vanillin. This synthesis provides a facile access to this biologically active alkaloid and opens doors to further pharmacological studies (Varró et al., 2017).

Mechanism of Action in AML : In acute myeloid leukemia cells, (±) trans‐Dihydronarciclasine has been shown to inhibit cell proliferation via apoptosis and cell cycle arrest. This mechanism involves the modulation of key proteins involved in the cell cycle and apoptosis pathways (Kim et al., 2012).

Structure-Activity Relationship (SAR) : A study on the SAR of (±)-trans-dihydronarciclasine and its derivatives revealed that certain structural features are crucial for their antiproliferative activity. The presence of a hydroxy group at a specific position and a rigid 1,3-benzodioxole scaffold were found to be essential (Varró et al., 2019).

特性

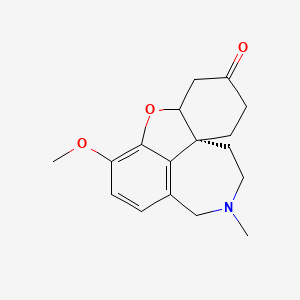

IUPAC Name |

(1R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQNQEIAGBZCBL-JRZJBTRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Galantaminone | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

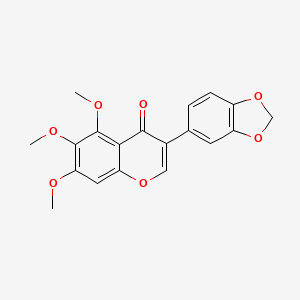

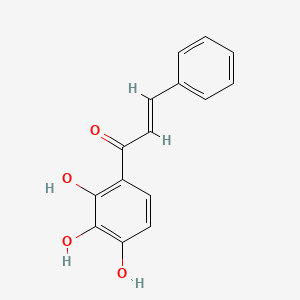

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)